2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-12-8-9-13(10-16(12)20)21-17(25)11-24-19(26)15-7-5-4-6-14(15)18(22-24)23(2)3/h4-10H,11H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIUEQPXGQLVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with 4-methoxybenzylamine under appropriate conditions to form 2-chloro-N-(4-methoxybenzyl)benzamide.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced by reacting the benzamide intermediate with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products depend on the specific reaction conditions and reagents.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide has various scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with various biological activities.
Pharmaceuticals: It can be explored for its potential therapeutic effects in treating diseases.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(azepan-1-ylsulfonyl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one
- 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide
Uniqueness
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features, which suggest potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.4 g/mol. The structure includes a phthalazinone moiety and a dimethylamino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Pharmacological Effects
Research indicates that compounds with similar structural features often exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown moderate activity against gram-positive bacteria. The presence of functional groups like dimethylamino enhances their interaction with bacterial membranes.
- Antitumor Properties : Preliminary studies suggest that phthalazinone derivatives may have anticancer potential by inducing apoptosis in cancer cells through various mechanisms, including inhibition of protein synthesis.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial properties of related acetamides found that compounds with methoxy and piperidine moieties demonstrated significant activity against both gram-positive and gram-negative bacteria . This suggests that modifications to the structure of our compound could enhance its antimicrobial efficacy.
- Toxicological Assessments : Investigations into the toxicity profiles of acetamide derivatives indicate that while some compounds can lead to hepatotoxicity at high doses, others remain non-carcinogenic . Understanding these toxicological aspects is crucial for evaluating the safety profile of this compound.
- In Vivo Studies : Research into similar compounds has demonstrated their potential as therapeutic agents in animal models. For instance, compounds exhibiting anti-inflammatory properties have been tested for their ability to reduce symptoms in models of chronic inflammation . Such findings could pave the way for future studies on our compound's therapeutic applications.
Q & A
Q. How can researchers optimize the synthesis of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide to improve yield and purity?
- Methodological Answer : Optimization involves:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction rates .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and avoid decomposition .
- Catalysts : Triethylamine or potassium carbonate can neutralize acidic byproducts, improving yields in acylation steps .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) for intermediates, followed by recrystallization for the final product .
Q. What characterization techniques are essential for confirming the structural integrity of the compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., dimethylamino, fluoro-methylphenyl groups) and assess purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns (e.g., chlorine/fluorine signatures) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm) and N-H bonds (~3300 cm) in the phthalazinone and acetamide moieties .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR, BCR-ABL) using fluorogenic substrates to identify potential targets .
- Solubility Testing : Employ shake-flask methods in PBS (pH 7.4) to guide formulation strategies for in vivo studies .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations predict reaction pathways for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model energy barriers for key steps (e.g., cyclization of the phthalazinone core) .
- Solvent Effects : Conduct COSMO-RS simulations to predict solvent polarity impacts on intermediate stability .
- Transition State Analysis : Identify rate-limiting steps (e.g., amide bond formation) and propose catalysts (e.g., DMAP) to lower activation energy .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Methodological Answer :
- Isotopic Labeling : Synthesize - or -labeled analogs to assign ambiguous NMR peaks .
- Tandem MS (MS/MS) : Fragment ions can distinguish structural isomers (e.g., fluoro vs. chloro substituents) .
- X-ray Crystallography : Resolve crystal structures of intermediates to validate bond geometries and detect conformational flexibility .
Q. How can statistical experimental design (DoE) improve process scalability for this compound?
- Methodological Answer :
- Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) to identify critical parameters affecting yield .
- Response Surface Methodology (RSM) : Optimize multi-step reactions (e.g., phthalazinone cyclization followed by acylation) using central composite designs .
- Robustness Testing : Evaluate edge-of-failure conditions (e.g., ±5°C from optimal temperature) to ensure reproducibility .
Q. What mechanisms underlie the compound’s biological activity, and how can they be validated?
- Methodological Answer :
- Target Engagement : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to suspected targets (e.g., kinases) .
- Gene Expression Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- Metabolomic Studies : Employ LC-MS to track metabolite changes, linking activity to specific biochemical perturbations .
Notes
- Contradiction Analysis : Discrepancies in reported yields (e.g., 65% vs. 75%) may arise from solvent purity or stirring efficiency; replicate studies under controlled conditions are advised .
- Advanced Characterization : For ambiguous stereochemistry, circular dichroism (CD) or vibrational circular dichroism (VCD) can resolve enantiomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
